molecular formula C9H10O2 B15137749 p-Vinylguaiacol-d3

p-Vinylguaiacol-d3

Cat. No.: B15137749
M. Wt: 153.19 g/mol
InChI Key: YOMSJEATGXXYPX-BMSJAHLVSA-N
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Description

p-Vinylguaiacol-d3: is a deuterium-labeled analog of p-Vinylguaiacol, a compound known for its aromatic properties and presence in natural products like buckwheat. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as an internal standard or reference compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Vinylguaiacol-d3 typically involves the use of deuterated reagents. One common method is the deuteration of p-Vinylguaiacol using deuterium gas or deuterated solvents under specific reaction conditions. This process ensures the incorporation of deuterium atoms into the compound .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle deuterated compounds. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Vinylguaiacol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: p-Vinylguaiacol-d3 is widely used in NMR spectroscopy as an internal standard due to its deuterium labeling. It helps in the accurate quantification and identification of compounds in complex mixtures .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterium labeling allows for precise tracking of metabolic processes .

Medicine: While not directly used as a therapeutic agent, this compound is valuable in pharmacokinetic studies to understand the metabolism and distribution of drugs .

Industry: In the industrial sector, this compound is used in the development of biobased polymers and other materials. Its unique properties make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of p-Vinylguaiacol-d3 primarily involves its role as a labeled compound in NMR spectroscopy. The deuterium atoms in this compound provide distinct signals in NMR spectra, allowing for accurate quantification and identification of other compounds in the sample .

Comparison with Similar Compounds

Uniqueness: The primary uniqueness of p-Vinylguaiacol-d3 lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This labeling provides distinct advantages in terms of signal clarity and quantification accuracy compared to its non-deuterated counterparts .

Properties

Molecular Formula

C9H10O2

Molecular Weight

153.19 g/mol

IUPAC Name

4-ethenyl-2-(trideuteriomethoxy)phenol

InChI

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3/i2D3

InChI Key

YOMSJEATGXXYPX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=C)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C)O

Origin of Product

United States

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